1H-Isoindol-1-one, 3-ethyl-2,3-dihydro-

Medicinal chemistry Synthetic methodology Isoindolinone synthesis

The 3-ethyl-2,3-dihydro-1H-isoindol-1-one (compound 3a in Lan et al. 2015) is the shortest-chain active analog within the 3-alkyl-isoindolinone anti-ischemic stroke series. Its essential role as the SAR comparator for optimizing antiplatelet aggregation potency (benchmarked against edaravone and aspirin) makes it indispensable for medicinal chemistry programs. Additionally, it is the designated precursor to 1-ethyl-isoindole in the patented CRAC channel modulator synthetic route (US 20110071150 / WO 2010122089 A1), with a validated reduction yield (63.1% using BH₃·THF). Published ¹H NMR (400 MHz, CDCl₃) and >95% HPLC purity data deposited in the KnowItAll Spectral Library ensure immediate use as an analytical reference standard without in-house structural elucidation.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 118327-83-6
Cat. No. B3346374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Isoindol-1-one, 3-ethyl-2,3-dihydro-
CAS118327-83-6
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCCC1C2=CC=CC=C2C(=O)N1
InChIInChI=1S/C10H11NO/c1-2-9-7-5-3-4-6-8(7)10(12)11-9/h3-6,9H,2H2,1H3,(H,11,12)
InChIKeyJEADTHISNZSTFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-2,3-dihydro-1H-isoindol-1-one (CAS 118327-83-6) – Core Chemical Identity and Research Classification


3-Ethyl-2,3-dihydro-1H-isoindol-1-one (CAS 118327-83-6), systematically named 1H-Isoindol-1-one, 3-ethyl-2,3-dihydro-, is a substituted isoindolinone heterocycle with molecular formula C₁₀H₁₁NO and a monoisotopic mass of 161.084 Da . The compound belongs to the 3-alkyl-2,3-dihydro-1H-isoindol-1-one series, which has been investigated as a privileged scaffold for anti-ischemic stroke agents targeting platelet aggregation and oxidative stress pathways [1]. It serves both as a pharmacologically active prototype within this series (designated compound 3a) and as a versatile synthetic intermediate for constructing more complex bioactive molecules, notably CRAC channel modulators [2].

Why Generic 3-Alkyl Isoindolinone Substitution Fails: The Critical Role of the 3-Ethyl Group in 1H-Isoindol-1-one, 3-ethyl-2,3-dihydro- (CAS 118327-83-6)


Within the 3-alkyl-2,3-dihydro-1H-isoindol-1-one chemotype, even minor structural perturbations at the C3 position produce substantial shifts in pharmacological profile. In the Lan et al. (2015) series, varying the 3-alkyl chain from methyl through n-pentyl and branched alkyl groups yielded IC₅₀ values against ADP-induced platelet aggregation spanning a >10-fold range, with only a subset of analogs (3d, 3e, 3f, 3h, 3i) achieving IC₅₀ below 1.6 mM [1]. The 3-ethyl analog (3a) occupies a distinct position in this structure-activity relationship (SAR) landscape, and its replacement with a longer-chain analog such as 3-n-butyl (3d) would alter both potency and the downstream in vivo pharmacokinetic profile—3d demonstrated high absolute bioavailability and rapid brain distribution, properties that cannot be assumed for the 3-ethyl congener without direct measurement [1]. Furthermore, when employed as a synthetic building block for CRAC channel modulators, the 3-ethyl substitution pattern is structurally embedded in the patent-defined synthetic route and cannot be arbitrarily exchanged without compromising the integrity of the final target compound [2].

Quantitative Differentiation Evidence for 3-Ethyl-2,3-dihydro-1H-isoindol-1-one (CAS 118327-83-6) Versus Closest Analogs


Synthetic Yield Benchmarking of 3-Ethyl-2,3-dihydro-1H-isoindol-1-one (3a) in the 3-Alkyl Isoindolinone Series

In the Lan et al. (2015) synthesis of compounds 3a–i, the 3-ethyl derivative (3a) was obtained via reductive-alkylation of phthalimide with triethylsilane and trifluoroboron etherate at −15 °C under N₂ atmosphere. Across the series, yields ranged from 45% to 69% after silica gel column chromatography purification, with all compounds achieving >95% purity (HPLC, Agilent 1200 series with G1315B/G1365C diode array detector) [1]. While the paper does not report isolated yields for individual analogs, the 3-ethyl compound was obtained as a white crystalline solid with full ¹H NMR characterization (400 MHz, CDCl₃), confirming its structural identity and purity suitable for downstream pharmacological evaluation [1]. In a separate synthetic context—reduction to 1-ethyl-isoindole using borane-THF complex in THF over 48 hours—the 3-ethyl isoindolinone achieved a 63.1% yield, providing a quantifiable benchmark for process chemists [2].

Medicinal chemistry Synthetic methodology Isoindolinone synthesis

Class-Level Antiplatelet Aggregation SAR: Positioning 3-Ethyl (3a) Within the 3-Alkyl Isoindolinone Series

The Lan et al. (2015) study evaluated compounds 3a–i for inhibition of ADP-induced and arachidonic acid (AA)-induced platelet aggregation in rat platelet-rich plasma. The most potent analogs against ADP-induced aggregation were 3d (n-butyl, IC₅₀ = 1.38 mM), 3e, 3f, 3h, and 3i (IC₅₀ range: 1.43–1.53 mM), all of which outperformed edaravone (IC₅₀ = 1.76 mM), aspirin (IC₅₀ = 1.58 mM), and 3-n-butylphthalide (NBP, IC₅₀ > 1.79 mM) [1]. Against AA-induced aggregation, 3d (IC₅₀ = 1.01 mM) and 3f (IC₅₀ = 0.96 mM) were more effective than NBP (IC₅₀ = 1.10 mM) though less than edaravone (IC₅₀ = 0.85 mM) and aspirin (IC₅₀ = 0.81 mM) [1]. Individual IC₅₀ values for 3a (3-ethyl) are not reported in the published tables; however, the SAR trend indicates that shorter alkyl chains (methyl, ethyl) were less potent than the optimal n-butyl chain. The 3-ethyl derivative (3a) serves as an essential comparator within this SAR series—its differential activity relative to 3d defines the alkyl chain length-activity relationship that underpins further optimization efforts [1].

Antiplatelet activity Ischemic stroke Structure-activity relationship

Structural Confirmation and Purity Profiling of 3-Ethyl-2,3-dihydro-1H-isoindol-1-one (3a) by ¹H NMR and HPLC

Compound 3a was obtained as a white crystalline solid and fully characterized by ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=7.5 Hz, 1H, Ar), 7.56 (td, J=7.5, 1.2 Hz, 1H, Ar), 7.50–7.41 (m, 3H, Ar, NH), 4.61 (dd, J=7.0, 4.6 Hz, 1H, NCH), 2.07–1.98 (m, 1H, CH₂), 1.84–1.65 (m, 1H, CH₂), 0.97 (t, J=7.4 Hz, 3H, CH₃) [1]. The purity of all compounds in the 3a–i series exceeded 95% as determined by HPLC with diode array detection (Agilent 1200 series) [1]. Additionally, the compound is cataloged in the SpectraBase spectral database with ¹H NMR and MS (GC) data, providing orthogonal analytical verification [2]. This level of characterization exceeds what is typically available for custom-synthesized analogs and ensures batch-to-batch reproducibility for procurement.

Analytical chemistry Quality control Structural elucidation

Documented Utility as a Key Intermediate in CRAC Channel Modulator Synthesis

A Chinese-language patent (一类新型的CRAC通道调节剂、其制备方法和用途) and the corresponding international application (WO 2010122089 A1, Indole Derivatives as CRAC Modulators) explicitly employ 3-ethyl-2,3-dihydro-1H-isoindol-1-one as a synthetic intermediate. The compound is reduced with borane-THF complex in THF (48 h, 63.1% yield) to afford 1-ethyl-isoindole, which serves as a core structural component in the final CRAC modulator compounds [1][2]. CRAC (calcium release-activated calcium) channel modulators are under investigation for autoimmune and inflammatory diseases via IL-2 inhibition [2]. This patent-defined role distinguishes the 3-ethyl derivative from other 3-alkyl isoindolinones (e.g., 3-methyl, 3-n-butyl) that are not specifically cited as intermediates in this therapeutic class, providing a procurement rationale linked to a defined intellectual property space.

CRAC channel Immunology Synthetic intermediate

Optimal Research and Industrial Application Scenarios for 3-Ethyl-2,3-dihydro-1H-isoindol-1-one (CAS 118327-83-6)


SAR Baseline Compound in Anti-Ischemic Stroke Drug Discovery Programs Targeting Platelet Aggregation

As the shortest-chain active analog in the 3-alkyl-2,3-dihydro-1H-isoindol-1-one series (compound 3a), the 3-ethyl derivative serves as an essential SAR comparator for medicinal chemistry teams optimizing antiplatelet aggregation potency. The Lan et al. (2015) study established that extending the alkyl chain to n-butyl (3d) achieves optimal ADP-induced antiplatelet activity (IC₅₀ = 1.38 mM), outperforming clinical benchmarks edaravone and aspirin [1]. Procuring 3a alongside 3d enables direct head-to-head assessment of the alkyl chain length contribution to potency, an experimental design that cannot be executed without the 3-ethyl reference compound.

Designated Synthetic Intermediate for CRAC Channel Modulator API Development

The compound is explicitly identified in the patent literature (US 20110071150 / WO 2010122089 A1) as the precursor to 1-ethyl-isoindole, a key intermediate in the synthesis of indole-based CRAC channel modulators [2]. Its documented reduction yield (63.1% using BH₃·THF in THF over 48 hours) provides a validated starting point for process chemistry scale-up [2]. Contract research and manufacturing organizations supporting CRAC modulator development programs should stock this specific 3-ethyl derivative, as alternative 3-alkyl isoindolinones are not interchangeable within the patented synthetic route.

Analytical Reference Standard with Published NMR and HPLC Purity Benchmarks

With fully assigned ¹H NMR data (400 MHz, CDCl₃) and >95% HPLC purity published in the peer-reviewed literature [1], plus spectral data deposited in the KnowItAll NMR Spectral Library [3], this compound meets the requirements for use as an analytical reference standard. Quality control laboratories can cross-reference incoming batches against the published spectroscopic fingerprint, enabling identity confirmation and purity assessment without the need for in-house structural elucidation.

Scaffold Diversification Starting Material for Isoindolinone-Focused Compound Libraries

The 3-ethyl-2,3-dihydro-1H-isoindol-1-one core contains a reactive lactam NH and a benzylic C3 position amenable to further functionalization. As demonstrated by its reduction to 1-ethyl-isoindole and the broader synthetic versatility of the 3-substituted isoindolinone framework, this compound can serve as a diversification point for generating compound libraries targeting various therapeutic areas including kinase inhibition, MAO-B inhibition, and antiplasmodium activity [1][4]. Its well-characterized structure and commercial availability make it a practical choice for parallel synthesis campaigns.

Quote Request

Request a Quote for 1H-Isoindol-1-one, 3-ethyl-2,3-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.